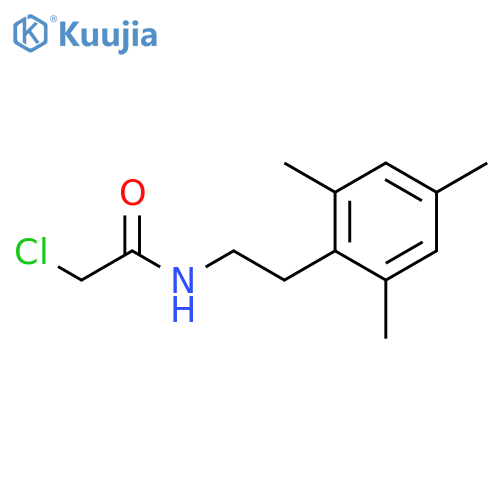Cas no 1258639-84-7 (2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide)
2-クロロ-N-2-(2,4,6-トリメチルフェニル)エチルアセトアミドは、有機合成化学において重要な中間体として用いられる化合物です。この化合物は、アセトアミド骨格にクロロ基と2,4,6-トリメチルフェニルエチル基が結合した構造を持ち、高い反応性と選択性を示します。特に、医薬品や農薬の合成において、キーインターメディエートとしての役割が期待されます。その結晶性と安定性から、精製や取り扱いが比較的容易であることが特徴です。また、芳香環の立体障害効果により、特定の反応条件下で優れた位置選択性を発揮します。実験室規模から工業生産まで幅広い用途に対応可能な汎用性の高さも利点です。

1258639-84-7 structure
商品名:2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide
CAS番号:1258639-84-7
MF:C13H18ClNO
メガワット:239.741122722626
CID:5558413
2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
- Acetamide, 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]-
- 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide
-
- インチ: 1S/C13H18ClNO/c1-9-6-10(2)12(11(3)7-9)4-5-15-13(16)8-14/h6-7H,4-5,8H2,1-3H3,(H,15,16)
- InChIKey: ISPQJNQZIHRDBZ-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=C(C)C=C(C)C=C1C)(=O)CCl
じっけんとくせい
- 密度みつど: 1.082±0.06 g/cm3(Predicted)
- ふってん: 420.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.05±0.46(Predicted)
2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-47981-0.25g |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 0.25g |
$136.0 | 2023-05-05 | |
| Aaron | AR019WEO-500mg |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 500mg |
$377.00 | 2025-02-10 | |
| Aaron | AR019WEO-100mg |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 100mg |
$157.00 | 2025-02-10 | |
| 1PlusChem | 1P019W6C-2.5g |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 2.5g |
$924.00 | 2024-07-09 | |
| 1PlusChem | 1P019W6C-5g |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 5g |
$1339.00 | 2023-12-25 | |
| 1PlusChem | 1P019W6C-500mg |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 500mg |
$368.00 | 2024-07-09 | |
| 1PlusChem | 1P019W6C-10g |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 10g |
$1955.00 | 2023-12-25 | |
| Aaron | AR019WEO-250mg |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 250mg |
$212.00 | 2025-02-10 | |
| Aaron | AR019WEO-5g |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 5g |
$1446.00 | 2023-12-16 | |
| Aaron | AR019WEO-10g |
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide |
1258639-84-7 | 95% | 10g |
$2131.00 | 2023-12-16 |
2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
1258639-84-7 (2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
